molecular formula C18H23N3O B2435278 2-Cyclopropyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole CAS No. 2380181-39-3

2-Cyclopropyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole

Cat. No. B2435278
CAS RN: 2380181-39-3
M. Wt: 297.402
InChI Key: LGZHSWTZAHMPBI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. In

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole involves the inhibition of certain enzymes such as protein kinases. This inhibition can lead to the disruption of various cellular processes, which could ultimately lead to the death of cancer cells or the prevention of the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Cyclopropyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole have been studied in vitro and in vivo. It has been found to have a cytotoxic effect on cancer cells and can also inhibit the formation of amyloid plaques in the brain. However, further studies are needed to determine its effects on other cellular processes and its potential side effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Cyclopropyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole in lab experiments include its potential to inhibit certain enzymes and its cytotoxic effects on cancer cells. However, its limitations include the need for further studies to determine its effects on other cellular processes and its potential side effects.

Future Directions

For research on 2-Cyclopropyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole could include further studies on its potential applications in the field of medicinal chemistry, such as the development of new drugs for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to determine its effects on other cellular processes and its potential side effects.

Synthesis Methods

The synthesis of 2-Cyclopropyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole involves the reaction of 2-cyclopropylbenzimidazole with oxetane-2-methanol and azetidine-3-carboxylic acid in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-Cyclopropyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole has been found to have potential applications in the field of medicinal chemistry. It has been studied for its ability to inhibit certain enzymes, which could lead to the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

2-cyclopropyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-2-6-17-16(5-1)19-18(13-7-8-13)21(17)14-10-20(11-14)12-15-4-3-9-22-15/h1-2,5-6,13-15H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZHSWTZAHMPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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